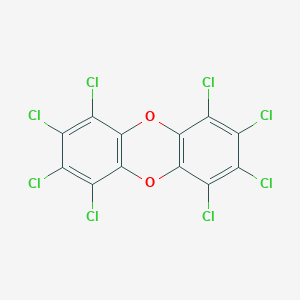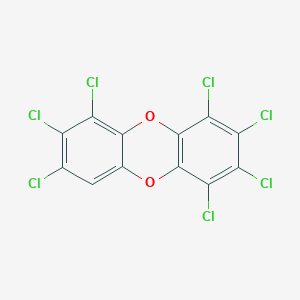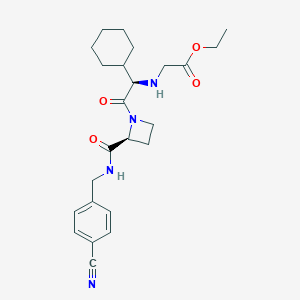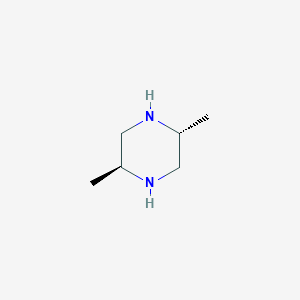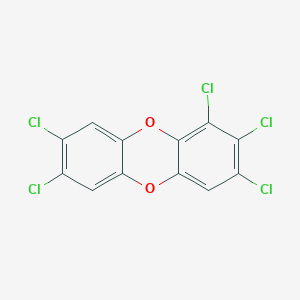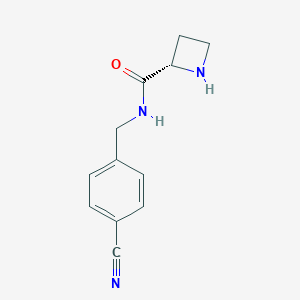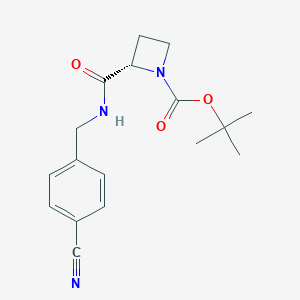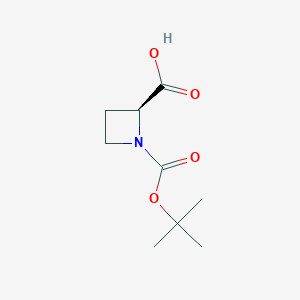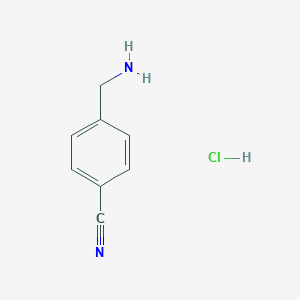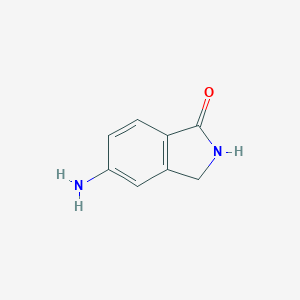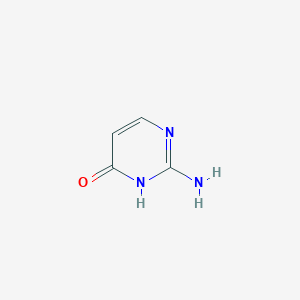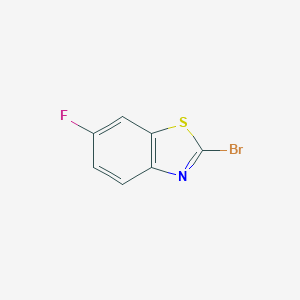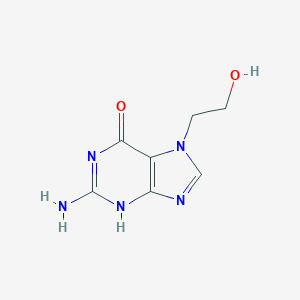
7-(2-Hydroxyéthyl)guanine
Vue d'ensemble
Description
N7-(2-Hydroxyethyl)guanine is a modified nucleobase derived from guanine, one of the four main nucleobases found in DNA and RNA. This compound is formed when ethylene oxide, a known carcinogen, reacts with the N-7 position of guanine. The presence of N7-(2-Hydroxyethyl)guanine in DNA is often used as a biomarker for exposure to ethylene oxide and other alkylating agents .
Applications De Recherche Scientifique
N7-(2-Hydroxyethyl)guanine has several applications in scientific research:
Biomarker for Exposure: It is used as a biomarker to assess exposure to ethylene oxide and other alkylating agents in both environmental and occupational settings.
Cancer Research: The compound is studied for its role in DNA damage and repair mechanisms, contributing to our understanding of carcinogenesis.
Toxicology Studies: It is used to evaluate the genotoxicity of various chemicals and their potential health risks.
Mécanisme D'action
Target of Action
The primary target of 7-(2-Hydroxyethyl)guanine is DNA, specifically the guanine bases . The compound forms adducts with the N-7 position of guanine, resulting in N7-(2-Hydroxyethyl)guanine .
Mode of Action
7-(2-Hydroxyethyl)guanine interacts with its targets through alkylation . This compound is a direct-acting alkylating agent . It adds a hydroxyethyl group to the N-7 position of guanine, forming N7-(2-Hydroxyethyl)guanine . This alkylation can lead to the formation of abasic sites by spontaneous or enzymatic depurination, which may promote base substitutions, frameshift mutations, or large deletions .
Biochemical Pathways
The formation of 7-(2-Hydroxyethyl)guanine is part of the metabolic oxidation of ethylene, a process that occurs naturally in living organisms . Ethylene is converted into ethylene oxide, which then forms 7-(2-Hydroxyethyl)guanine . The compound exhibits tissue- and species-specific dose-response relationships .
Pharmacokinetics
The pharmacokinetics of 7-(2-Hydroxyethyl)guanine involves its formation and persistence in DNA following exposure to ethylene oxide . The compound accumulates in both target and non-target tissues, with concentrations varying depending on the exposure level . The adducts formed by 7-(2-Hydroxyethyl)guanine disappear slowly from DNA, mainly through chemical depurination .
Result of Action
The formation of 7-(2-Hydroxyethyl)guanine in DNA can lead to genetic mutations and potentially carcinogenic effects . The compound is classified as a human carcinogen due to its ability to cause DNA damage . The extent of damage is influenced by both endogenous and exogenous sources of ethylene oxide .
Analyse Biochimique
Biochemical Properties
7-(2-Hydroxyethyl)guanine plays a significant role in biochemical reactions. It binds primarily to the N7-position of guanine, forming N7-(2-Hydroxyethyl)guanine . This alkylation of DNA mainly leads to an addition of a hydroxyethyl group to the N7 position of guanine . Although this product does not affect the hydrogen bond to the complementary DNA strand, it seems to be a good indicator for the detection of genotoxic lesions because it represents about 90% of the alkylated DNA sites .
Cellular Effects
7-(2-Hydroxyethyl)guanine has been shown to have significant effects on various types of cells and cellular processes. It is believed to induce alterations in gene expression and other biochemical processes . In addition, it has demonstrated the ability to interact with proteins and enzymes, consequently influencing their activity and structural conformation .
Molecular Mechanism
The molecular mechanism of action of 7-(2-Hydroxyethyl)guanine involves its binding affinity to specific DNA sequences . This binding leads to alterations in gene expression and other biochemical processes . Additionally, it has demonstrated the ability to interact with proteins and enzymes, consequently influencing their activity and structural conformation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(2-Hydroxyethyl)guanine have been observed to change over time . It has been shown that 7-(2-Hydroxyethyl)guanine can easily be released from DNA by heating . This suggests that the compound has a certain level of stability and may undergo degradation over time .
Dosage Effects in Animal Models
In animal models, the effects of 7-(2-Hydroxyethyl)guanine have been observed to vary with different dosages . At the two highest doses, exposure caused a significant increase in endogenous N7-(2-Hydroxyethyl)guanine formation in liver and spleen . This suggests that the compound can induce physiological pathways responsible for ethylene generation in vivo and thereby indirectly promote N7-(2-Hydroxyethyl)guanine production .
Metabolic Pathways
7-(2-Hydroxyethyl)guanine is involved in the metabolic oxidation of ethylene, which is generated during physiological processes . Ethylene oxide, a compound formed in humans through this metabolic process, is a direct acting alkylating agent, primarily forming N7-(2-Hydroxyethyl)guanine .
Transport and Distribution
It is known that the compound is formed in humans through the metabolic oxidation of ethylene .
Subcellular Localization
The subcellular localization of 7-(2-Hydroxyethyl)guanine is primarily within the DNA, as it binds primarily to the N7-position of guanine This suggests that the compound may be localized within the nucleus of the cell, where the DNA is housed
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N7-(2-Hydroxyethyl)guanine typically involves the reaction of guanine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective alkylation at the N-7 position of guanine. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of N7-(2-Hydroxyethyl)guanine involves large-scale reactions using ethylene oxide and guanine. The process includes steps such as purification and isolation of the product using techniques like chromatography and crystallization to achieve high purity .
Types of Reactions:
Common Reagents and Conditions:
Ethylene Oxide: Used for the initial alkylation reaction.
Oxidizing Agents: Such as hydrogen peroxide, which can induce oxidative stress and further modify the compound.
Major Products Formed:
N7-(2-Hydroxyethyl)guanine: The primary product of the alkylation reaction.
Oxidized Derivatives: Formed through subsequent oxidation reactions.
Comparaison Avec Des Composés Similaires
7-Methylguanine: Another alkylated form of guanine, formed by the reaction with methylating agents.
O6-Methylguanine: Formed by the alkylation at the O6 position of guanine, known for its role in mutagenesis and carcinogenesis.
Uniqueness: N7-(2-Hydroxyethyl)guanine is unique due to its specific formation through the reaction with ethylene oxide, making it a distinct biomarker for exposure to this particular carcinogen. Its presence in DNA is indicative of specific types of environmental and occupational exposures .
Propriétés
IUPAC Name |
2-amino-7-(2-hydroxyethyl)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h3,13H,1-2H2,(H3,8,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAWYYAMQRJCOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCO)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201703 | |
| Record name | N(7)-Hydroxyethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53498-52-5 | |
| Record name | N(7)-Hydroxyethylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053498525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(7)-Hydroxyethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 7-(2-Hydroxyethyl)guanine formed in DNA?
A: 7-(2-Hydroxyethyl)guanine (7-HEG) is primarily formed through the reaction of ethylene oxide (EO) with the N7 position of guanine bases in DNA. [, , , , ] EO, a highly reactive electrophilic molecule, can directly attack the electron-rich N7 position of guanine, leading to the formation of the 7-HEG adduct.
Q2: What are the primary sources of exposure to ethylene oxide leading to 7-HEG formation?
A: Ethylene oxide (EO) exposure can arise from both exogenous and endogenous sources. [] Exogenous sources primarily involve occupational exposure in industrial settings where EO is used as a sterilizing agent or in the production of chemicals. [] Endogenous EO formation occurs naturally in the body through the metabolic oxidation of ethylene, a compound produced during various physiological processes like lipid peroxidation and methionine oxidation. [, ]
Q3: Can endogenous 7-HEG formation be influenced by external factors?
A: Research suggests that exposure to high doses of ethylene oxide can actually stimulate the production of endogenous 7-HEG. [] This is thought to be due to the induction of physiological pathways that generate ethylene, the precursor to ethylene oxide, potentially through oxidative stress mechanisms. []
Q4: Are there methods to differentiate between 7-HEG formed from endogenous sources versus exogenous EO exposure?
A: Yes, distinguishing between endogenously and exogenously derived 7-HEG is possible using stable isotope labeling techniques. Studies have employed [(14)C]EO to specifically track the formation of [(14)C]N7-HEG, allowing researchers to differentiate it from the background levels of naturally occurring 7-HEG. [] This approach is crucial for accurate risk assessment, as it helps to discern the contribution of external EO exposure from the baseline levels of DNA damage already present. [, ]
Q5: What is the biological significance of 7-HEG formation in DNA?
A: 7-HEG, being a DNA adduct, is recognized as a potential pre-mutagenic lesion. [, ] Its presence can interfere with normal DNA replication and repair processes. While 7-HEG itself may not directly cause mutations, its presence can lead to mispairing during DNA replication, potentially introducing errors in the genetic code. [] These errors, if not repaired, can become permanent mutations in the DNA sequence. []
Q6: Does the formation of 7-HEG show species-specific differences?
A: Yes, studies comparing 7-HEG formation in rats and mice exposed to EO have revealed notable species-specific differences. [, ] While both species exhibited dose-dependent increases in 7-HEG levels, rats consistently showed significantly higher adduct levels compared to mice under the same exposure conditions. [, ] These differences highlight the importance of considering species-specific factors when extrapolating data from animal studies to humans.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![TERT-BUTYL N-[(2R)-1-IODO-3-PHENYLPROPAN-2-YL]CARBAMATE](/img/structure/B131688.png)
![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)
